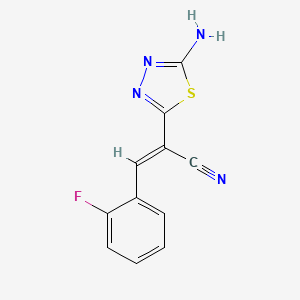

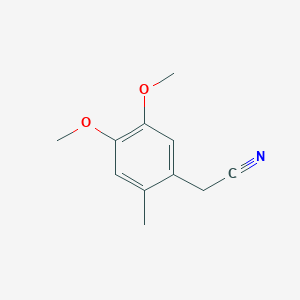

![molecular formula C12H13NO2 B2666587 [3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol CAS No. 371227-48-4](/img/structure/B2666587.png)

[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol” is a chemical compound with the molecular formula C12H13NO2 . It is related to 3-(2-phenylethyl)-1,2-oxazol-5-amine, which has a molecular weight of 188.23 . The compound is likely to have similar properties to alcohols and phenols .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic techniques. For instance, the IR spectrum of aliphatic alcohols, which this compound may resemble, have a distinctive O-H stretch in the range of 3300 to 3400 cm^-1 and a strong C-O stretch near 1000 cm^-1 .Applications De Recherche Scientifique

Enantioselective Catalysis

[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol derivatives have been explored for their catalytic roles. For example, derivatives have been used as catalysts in enantioselective epoxidation of α,β-enones, demonstrating the utility of these compounds in producing epoxides with good yields and high enantioselectivities (Jun Lu et al., 2008).

Synthesis of Heterocycles

These compounds have been employed in the synthesis of heterocyclic compounds. A notable example includes the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, which efficiently produces 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives (B. Reddy et al., 2012).

Organic Synthesis and Catalysis

Research has demonstrated the utility of related oxazoline compounds in organic synthesis, such as the synthesis of dimethyl sulfomycinamate via Bohlmann-Rahtz heteroannulation reactions, showcasing their versatility as intermediates (M. Bagley et al., 2005). Additionally, methods using methanol as both a C1 synthon and H2 source have been reported for selective N-methylation of amines, highlighting innovative uses in chemical synthesis and catalysis (Naina Sarki et al., 2021).

Advanced Applications

The compounds have found applications in advanced materials and sensing technologies. For instance, Y2O3 multishelled hollow structures, developed for ultrasensitive detection of methanol, underscore the potential of these compounds in environmental monitoring and healthcare (Jianzhong Zheng et al., 2019).

Propriétés

IUPAC Name |

[3-(2-phenylethyl)-1,2-oxazol-5-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-9-12-8-11(13-15-12)7-6-10-4-2-1-3-5-10/h1-5,8,14H,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTNBQGKLVJGRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NOC(=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2666504.png)

![N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2666511.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid](/img/structure/B2666515.png)

![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2666518.png)

![1-butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2666520.png)

![9-(2-Chloropropyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione](/img/structure/B2666521.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2666522.png)

![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2666525.png)